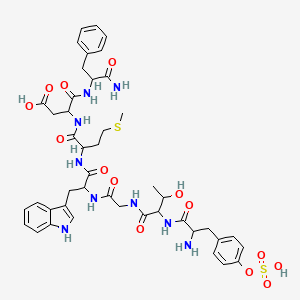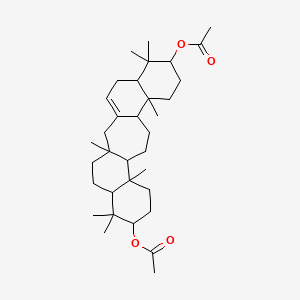![molecular formula C35H30N4O5 B12294354 N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-メチルベンザミドは、独特の構造を持つ複雑な有機化合物です。この化合物は、複数の縮合環と官能基を特徴とし、科学研究の様々な分野で関心を集めています。
準備方法
合成経路と反応条件
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-メチルベンザミドの合成には、コア構造の形成と様々な官能基の導入を含む、複数のステップが必要です。反応条件は通常、強酸または強塩基、高温、および目的の生成物の形成を促進する特定の触媒の使用を含みます。
工業生産方法
工業的な設定において、この化合物の製造には、高収率と高純度を確保するために、大型反応器と連続フロープロセスが用いられます。クロマトグラフィーや結晶化などの高度な精製技術の使用は、最終生成物を純粋な形で得るために不可欠です。
化学反応の分析
反応の種類
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-メチルベンザミドは、以下の化学反応を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて酸素を含む官能基をさらに導入することができます。
還元: 還元反応は、酸素原子を除去したり、二重結合を還元するために使用することができます。
置換: この化合物は、一つの官能基が別の官能基に置き換わる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の様々な求核剤などがあります。反応条件は、通常、目的の変換を実現するために制御された温度と圧力を含みます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は、追加のヒドロキシル基やカルボニル基を持つ化合物を生成する可能性があり、還元は、より飽和した誘導体を生成する可能性があります。
科学研究における用途
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-メチルベンザミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また様々な有機反応における試薬として使用されています。
生物学: 酵素や受容体との相互作用を含む、潜在的な生物活性について研究されています。
医学: 医薬品開発における使用など、潜在的な治療的用途を探求する研究が進行中です。
工業: 新しい材料の開発や、工業プロセスにおける触媒として使用される可能性があります。
科学的研究の応用
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
作用機序
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-メチルベンザミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。これらの相互作用は、様々な生化学的経路を調節することができ、観察される効果につながります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物の比較
類似化合物
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-エチルベンザミド: メチル基の代わりにエチル基を持つ類似の構造。
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-プロピルベンザミド: メチル基の代わりにプロピル基を持つ類似の構造。
独自性
N-(18-ヒドロキシ-3-メトキシ-2-メチル-16-オキソ-29-オキサ-1,7,17-トリアザオクタシクロ[1212212,607,2808,13015,19020,27021,26]ノナコサ-8,10,12,14,19,21,23,25,27-ノナエン-4-イル)-N-メチルベンザミドの独自性は、特定の官能基とその縮合環の配置にあります。
類似化合物との比較
Similar Compounds
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-propylbenzamide: Similar structure with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[1212212,607,2808,13015,19020,27021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide lies in its specific functional groups and the arrangement of its fused rings
特性
分子式 |
C35H30N4O5 |
|---|---|
分子量 |
586.6 g/mol |
IUPAC名 |
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40) |
InChIキー |
ZZSBPGIGIUFJRA-UHFFFAOYSA-N |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)


![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)




![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
